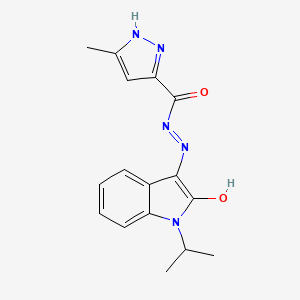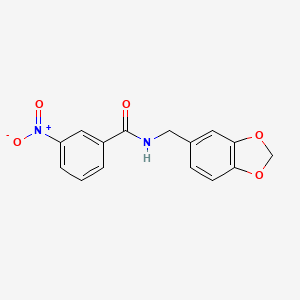
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide (DMT) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DMT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. One proposed mechanism involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative stress. N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has also been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide. One area of interest is the development of new derivatives of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its ease of synthesis and diverse biological activities make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is a relatively straightforward process that involves the reaction of 2,3-dimethylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The resulting product is then purified using column chromatography. The chemical structure of N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide is shown in Figure 1.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-12(11(10)2)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPKHCJMMOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-morpholinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)


![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)


![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)
